

literature review comparing disodium succinate and monosodium glutamate as signaling molecules

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium succinate*

Cat. No.: *B3047504*

[Get Quote](#)

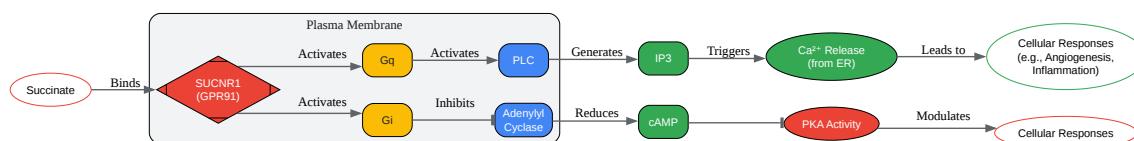
A Comparative Analysis of Disodium Succinate and Monosodium Glutamate as Signaling Molecules

Disodium succinate (DSS) and monosodium glutamate (MSG) are well-recognized for their roles as flavor enhancers, contributing to savory or "umami" tastes in foods.[\[1\]](#)[\[2\]](#) Beyond their culinary applications, both molecules function as distinct signaling entities in various physiological processes by activating specific G-protein-coupled receptors (GPCRs). This guide provides a detailed comparison of their signaling mechanisms, supported by experimental data and protocols, to serve as a resource for researchers and drug development professionals.

Disodium Succinate (DSS): A Metabolic Stress Sensor

Succinate, the anion in DSS, is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[\[3\]](#)[\[4\]](#) It has emerged as a crucial signaling molecule that links cellular metabolism with inflammatory and angiogenic responses, particularly under conditions of metabolic stress like hypoxia.[\[3\]](#) Extracellular succinate acts as a hormone-like molecule by activating its specific receptor.

Primary Receptor: Succinate Receptor 1 (SUCNR1/GPR91)


The primary receptor for extracellular succinate is SUCNR1, also known as GPR91. This receptor is expressed in various tissues, including the kidneys, liver, heart, and immune cells. Activation of SUCNR1 is involved in processes such as regulating blood pressure, inflammation, and angiogenesis.

Signaling Pathway of SUCNR1

SUCNR1 is a pleiotropic receptor that couples to both inhibitory (Gi/o) and stimulatory (Gq/11) G-proteins, leading to distinct downstream effects.

- **Gq-protein Pathway:** Upon succinate binding, the Gq alpha subunit activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca^{2+}). This calcium influx can initiate various cellular responses, including gene expression related to angiogenesis.
- **Gi-protein Pathway:** The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced Protein Kinase A (PKA) activity.

The context and cell type can determine which pathway is dominant. For instance, in M2 macrophages, SUCNR1-mediated Gq signaling is crucial for regulating the transcription of immune function genes.

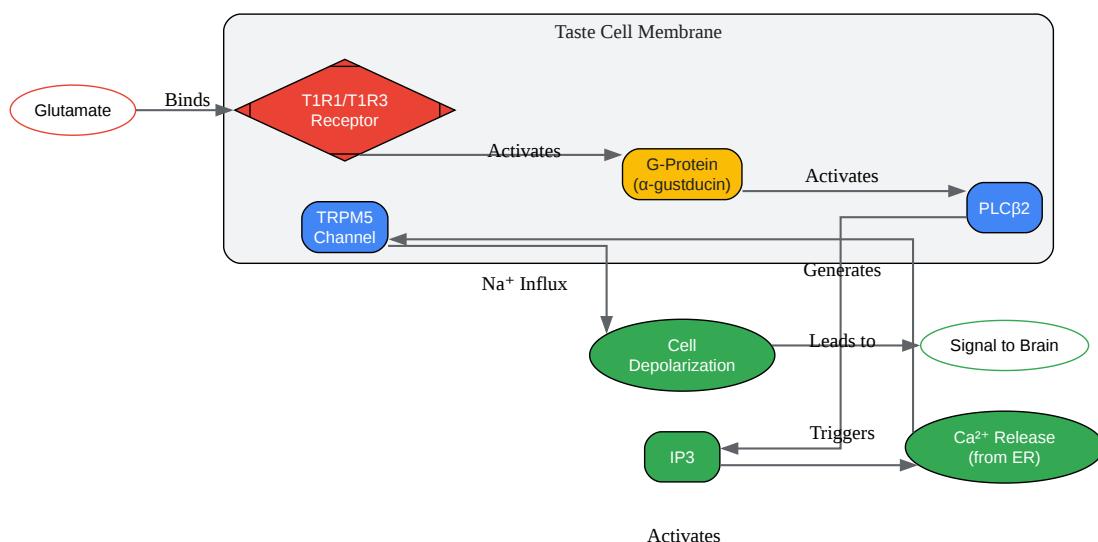
[Click to download full resolution via product page](#)

Caption: Signaling pathways of the succinate receptor SUCNR1/GPR91.

Monosodium Glutamate (MSG): The Prototypical Umami Signal

Monosodium glutamate is the sodium salt of glutamic acid, a non-essential amino acid that serves as the primary stimulus for the umami, or savory, taste. Its signaling role is best characterized in the gustatory system, but its receptors are also found in the gastrointestinal tract, where they modulate digestive processes.

Primary Receptor: T1R1/T1R3 Heterodimer


The principal receptor for MSG is a heterodimer of two class C GPCRs: Taste Receptor Type 1 Member 1 (T1R1) and Taste Receptor Type 1 Member 3 (T1R3). This T1R1/T1R3 complex is responsible for recognizing L-amino acids, with glutamate being a paradigmatic ligand. While other glutamate receptors like mGluRs have been proposed to play a role in umami taste, genetic knockout studies have definitively shown that T1R1/T1R3 is essential for glutamate detection and perception. A key feature of this receptor is that its response to glutamate is significantly enhanced by 5'-ribonucleotides like inosine 5'-monophosphate (IMP).

Signaling Pathway of T1R1/T1R3

Activation of the T1R1/T1R3 receptor initiates a well-defined downstream cascade common to sweet and umami tastes:

- Ligand Binding: Glutamate binds to the Venus flytrap domain of the T1R1 subunit.
- G-Protein Activation: The conformational change activates a heterotrimeric G-protein, which includes α -gustducin.
- Second Messenger Production: The G-protein $\beta\gamma$ subunits activate Phospholipase C isoform $\beta 2$ (PLC $\beta 2$).
- Calcium Release: PLC $\beta 2$ hydrolyzes PIP2 to generate IP3, which binds to the IP3 receptor (IP3R3) on the endoplasmic reticulum, causing a release of Ca2+ into the cytoplasm.

- Channel Activation & Depolarization: The rise in intracellular Ca^{2+} activates the Transient Receptor Potential M5 (TRPM5) ion channel, leading to Na^{+} influx, cell depolarization, and ultimately neurotransmitter release to signal the brain.

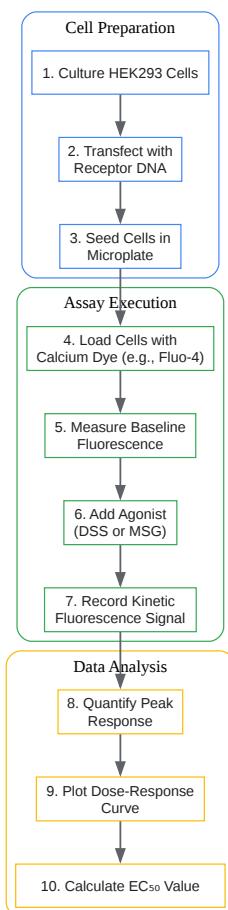
[Click to download full resolution via product page](#)

Caption: Signaling pathway of the umami taste receptor T1R1/T1R3.

Comparative Quantitative Data

The potency of a signaling molecule is often quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum response.

Feature	Disodium Succinate (DSS)	Monosodium Glutamate (MSG)
Primary Receptor	SUCNR1 (GPR91)	T1R1/T1R3 Heterodimer
Ligand Type	Endogenous Metabolite	Amino Acid
Signaling Family	Class A GPCR	Class C GPCR
EC50 Range	26–79 μ M (other studies report values from ~17 μ M to 56 μ M)	~2.7 mM (for human T1R1/T1R3)
G-Protein(s)	Gi, Gq	α -gustducin, G β y
Key Effector	Adenylyl Cyclase, PLC	PLC β 2, TRPM5
Primary 2nd Messenger	cAMP, IP3, Ca $^{2+}$	IP3, Ca $^{2+}$


Experimental Protocols: Calcium Mobilization Assay

A common method to quantify the activation of Gq-coupled receptors like SUCNR1 and T1R1/T1R3 is the calcium mobilization assay. This technique measures the transient increase in intracellular calcium concentration following receptor stimulation.

Detailed Methodology

- Cell Culture and Transfection:
 - HEK293 (Human Embryonic Kidney 293) cells are commonly used due to their robust growth and low endogenous GPCR expression.
 - Cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum.
 - For the assay, cells are transiently transfected with plasmids encoding the receptor(s) of interest (e.g., SUCNR1 or both T1R1 and T1R3). Co-transfection with a promiscuous G-protein like G α 15/16 can be used to channel signals from various GPCRs towards the calcium pathway.

- Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
- Dye Loading:
 - The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution with HEPES).
 - The "AM" ester group allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.
 - Incubation typically occurs for 30-60 minutes at 37°C.
- Compound Addition and Signal Detection:
 - The plate is placed into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS7000).
 - A baseline fluorescence reading is established for several seconds.
 - The instrument's integrated liquid handler adds the agonist (DSS or MSG) at various concentrations to the wells.
 - Fluorescence intensity is measured immediately and continuously for 2-3 minutes to capture the transient calcium peak. The dye's fluorescence increases significantly upon binding to free Ca^{2+} .
- Data Analysis:
 - The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
 - Data from different agonist concentrations are used to generate a dose-response curve.
 - The EC50 value is calculated by fitting the curve to a sigmoidal dose-response equation using software like GraphPad Prism.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a GPCR-mediated calcium mobilization assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Interaction between disodium succinate and monosodium glutamate and their hedonic liking [anhuisunsingchem.com]
- 2. spkx.net.cn [spkx.net.cn]

- 3. *Frontiers* | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 4. *consensus.app* [consensus.app]
- To cite this document: BenchChem. [literature review comparing disodium succinate and monosodium glutamate as signaling molecules]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047504#literature-review-comparing-disodium-succinate-and-monosodium-glutamate-as-signaling-molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com